2,6-Dichloro-4-[(E)-2-[4-(methylamino)-3-nitrophenyl]ethenyl]pyridine-3-carbonitrile
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Description
2,6-Dichloropyridine is an aryl chloride and a chloropyridine with the formula C5H3Cl2N . It is a white solid and serves as a precursor to the antibiotic enoxacin .
Synthesis Analysis
2,6-Dichloropyridine is produced by the direct reaction of pyridine with chlorine . In a study, a synthetic route to an important intermediate, 4-amino-2,6-dichloropyridine, was developed. The process involved the oxidation of 2,6-dichloropyridine as a starting material to give a pyridine N-oxide derivative, which was then subjected to nitration followed by reduction .Molecular Structure Analysis
The molecular structure of 2,6-Dichloropyridine consists of a pyridine ring with two chlorine atoms attached at the 2nd and 6th positions .Chemical Reactions Analysis
In the synthesis of 4-amino-2,6-dichloropyridine, the 2,6-dichloropyridine undergoes oxidation to form a pyridine N-oxide derivative. This derivative is then subjected to nitration followed by reduction .Physical And Chemical Properties Analysis
2,6-Dichloropyridine has a molar mass of 147.99 g·mol−1. It has a melting point of 86–89 °C and a boiling point of 211–212 °C .Safety and Hazards
Future Directions
The development of new energetic materials continues to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . The potential use of nitro derivatives of pyridines and their bicyclic analogs has been reported for the synthesis of novel insensitive explosives .
properties
IUPAC Name |
2,6-dichloro-4-[(E)-2-[4-(methylamino)-3-nitrophenyl]ethenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c1-19-12-5-3-9(6-13(12)21(22)23)2-4-10-7-14(16)20-15(17)11(10)8-18/h2-7,19H,1H3/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLFWKRNSOCOPF-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C=CC2=CC(=NC(=C2C#N)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C(C=C(C=C1)/C=C/C2=CC(=NC(=C2C#N)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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